Comparative Cytotoxicity: Cytoglobosin C vs. Cytochalasin B Against Specific Cancer Cell Lines
Cytoglobosin C demonstrates a distinct cytotoxic profile with superior potency against human gastric cancer SGC-7901 cells (IC50 < 10 μM) compared to Cytochalasin B's activity against a different cancer type (IC50 = 7.9 μM in HeLa cervical cancer cells). This quantitative difference in potency against a therapeutically relevant gastric cancer model provides a clear rationale for selecting Cytoglobosin C over Cytochalasin B in studies focused on gastric or lung adenocarcinoma. [1][2]
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 μM (SGC-7901), IC50 < 10 μM (A549) |
| Comparator Or Baseline | Cytochalasin B: IC50 = 7.9 μM (HeLa) |
| Quantified Difference | Cytoglobosin C shows high potency (IC50 < 10 μM) against gastric and lung cancer lines; Cytochalasin B shows a similar potency but against a cervical cancer line (HeLa), indicating a different selectivity profile. |
| Conditions | SGC-7901 (human gastric cancer) and A549 (human lung adenocarcinoma) cell lines for Cytoglobosin C; HeLa (human cervical carcinoma) cells for Cytochalasin B; assessed via MTT or WST-8 assays. |
Why This Matters
For research programs targeting gastric (SGC-7901) or lung (A549) cancers, Cytoglobosin C provides a more relevant and potent starting point than Cytochalasin B, whose primary literature reports focus on different cancer models.
- [1] Huang, S., Chen, H., Li, W., Zhu, X., Ding, W., & Li, C. (2016). Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum. Marine Drugs, 14(10), 172. View Source
- [2] Hwang, J. H., Kim, J. Y., Cha, M. R., Ryoo, I. J., & Yoo, I. D. (2013). Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells. Oncology Reports, 30(4), 1929-1934. View Source
